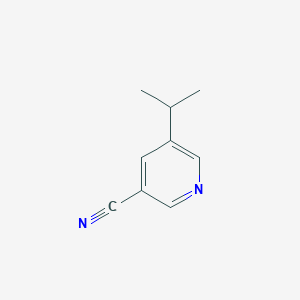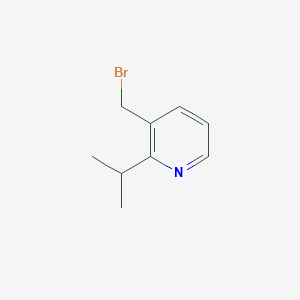![molecular formula C9H9BrN2O B13672442 4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of benzo[d]isoxazoles It is characterized by the presence of a bromine atom at the 4-position and two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,4-dimethoxyaniline.
Protection of Amino Group: The amino group is protected using acetic anhydride to form an intermediate compound.
Friedel-Crafts Reaction: The protected intermediate undergoes a Friedel-Crafts reaction in the presence of a Lewis acid such as aluminum chloride (AlCl3) to form the desired benzo[d]isoxazole scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.
化学反応の分析
Types of Reactions
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the BRD4 bromodomain, which is involved in the regulation of gene expression. The compound binds to the active site of BRD4, preventing its interaction with acetylated lysine residues on histones, thereby modulating gene transcription .
類似化合物との比較
Similar Compounds
4-Bromobenzo[d]isoxazol-3-amine: Similar structure but lacks the dimethylamino group.
N-methylbenzo[d]isoxazol-3-amine: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a range of chemical modifications.
特性
分子式 |
C9H9BrN2O |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
4-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H9BrN2O/c1-12(2)9-8-6(10)4-3-5-7(8)13-11-9/h3-5H,1-2H3 |
InChIキー |
GCQQEPWBXRUGNR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NOC2=C1C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-5,7-dichlorothiazolo[5,4-B]pyridine](/img/structure/B13672361.png)

![8-Bromoimidazo[1,2-A]pyridine-5-carbonitrile](/img/structure/B13672374.png)










![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
